![molecular formula C5H5Br2N3O2 B1409047 Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate CAS No. 1858251-62-3](/img/structure/B1409047.png)
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-1H-1,2,4-triazole” includes two bromine atoms attached to a 1,2,4-triazole ring . The empirical formula is C2HBr2N3, and the molecular weight is 226.86 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dibromo-1H-1,2,4-triazole” include a solid form and a molecular weight of 226.86 . The melting point is 201°C .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate and its derivatives play a crucial role in the synthesis of complex chemical structures. The compound and related triazoles have unique properties that enable their use in the formation of various molecular arrangements, stabilized by intramolecular hydrogen bonding and intermolecular interactions (Dolzhenko et al., 2010).
Novel Synthesis Methods
- New methods for synthesizing 1-aryl-1,2,4-triazole derivatives, including those related to Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, have been reported. These methods are noted for their environmental friendliness and simplicity, highlighting the compound's versatility in chemical synthesis (Matiychuk et al., 2011).
Role in Organic Synthesis
- Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate derivatives serve as important building blocks in organic synthesis. They are used for creating a range of chemical compounds, demonstrating their significance in the field of organic chemistry (Khomenko et al., 2016).
Application in Peptide Synthesis
- Some derivatives of Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, like ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, have been designed for use in peptide synthesis. Their high coupling efficiency and non-interference with monitoring wavelengths make them valuable in solid-phase peptide synthesis (Jiang et al., 1998).
Safety and Hazards
properties
IUPAC Name |
ethyl 3,5-dibromo-1,2,4-triazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O2/c1-2-12-5(11)10-4(7)8-3(6)9-10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQGFBJOHJKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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